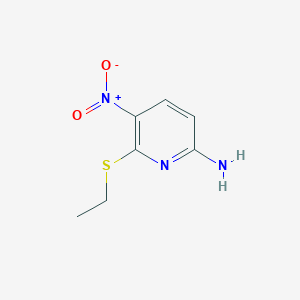

6-Amino-2-ethylthio-3-nitropyridine

Description

Properties

Molecular Formula |

C7H9N3O2S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

6-ethylsulfanyl-5-nitropyridin-2-amine |

InChI |

InChI=1S/C7H9N3O2S/c1-2-13-7-5(10(11)12)3-4-6(8)9-7/h3-4H,2H2,1H3,(H2,8,9) |

InChI Key |

OXSVXJPUCXWKNH-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=C(C=CC(=N1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

6-Amino-2-ethylthio-3-nitropyridine serves as a crucial building block in the synthesis of new pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity and specificity. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents and in the treatment of other diseases due to their ability to interact with biological targets effectively.

1.2 Medicinal Chemistry

Research indicates that compounds derived from this compound can exhibit significant pharmacological activities. The nitro group is particularly important for its reactivity, which can be harnessed in various medicinal chemistry applications, including the development of targeted therapies and enzyme inhibitors .

Agrochemical Applications

2.1 Herbicide Development

The compound is noted for its utility in the synthesis of herbicides. Its derivatives have been shown to possess herbicidal properties, making it an important intermediate in the production of agricultural chemicals aimed at weed control . The ability to modify its structure allows researchers to tailor its efficacy against specific weed species.

2.2 Insecticides

Beyond herbicides, this compound has potential applications in developing insecticides. Its structural characteristics can be exploited to create compounds that disrupt insect physiology, offering a pathway for environmentally friendly pest control solutions.

Case Studies and Research Findings

3.1 Synthesis and Characterization

A study documented the successful synthesis of various derivatives of this compound, highlighting their potential as intermediates in drug development. The research emphasized the importance of optimizing synthetic routes to improve yield and purity, which is critical for further applications .

3.2 Biological Activity Assessment

Several case studies have assessed the biological activities of derivatives synthesized from this compound. For example, compounds modified with different functional groups were tested for their effectiveness against specific cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action .

Comparative Data Table

| Application Area | Specific Use | Example Compounds Derived | Notes |

|---|---|---|---|

| Pharmaceuticals | Anti-cancer agents | Various nitro derivatives | Potential for targeted therapies |

| Agrochemicals | Herbicides | Modified pyridines | Effective against specific weed species |

| Insecticides | Sulfur-containing derivatives | Environmentally friendly options |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 6-amino-2-ethylthio-3-nitropyridine, highlighting differences in substituents, physicochemical properties, and applications:

Key Observations:

- Substituent Effects: Ethylthio vs. Methyl-substituted derivatives (e.g., 6-amino-2-methyl-3-nitropyridine) are more polar and soluble in aqueous media . Chloro vs. Methoxy: Chloro substituents (e.g., in 6-chloro-2-nitropyridin-3-amine) enhance electrophilicity at the aromatic ring, favoring nucleophilic aromatic substitution. Methoxy groups (e.g., 6-chloro-2-methoxy-3-nitropyridine) donate electron density, stabilizing intermediates in synthesis . Nitro Positioning: The nitro group at position 3 (meta to amino) in all listed compounds directs reactivity toward reduction or displacement, a common strategy in pharmaceutical intermediate synthesis .

- Hazard Profiles: Limited toxicological data are available for most nitro-aminopyridines. For example, 1-(2-amino-6-nitrophenyl)ethanone (a related compound) lacks full hazard classification, though precautions like avoiding inhalation are advised . Similarly, 6-amino-5-nitropyridin-2-one is labeled for research use only, emphasizing the need for handling by trained personnel .

Notes

- Data Limitations: Direct experimental data for this compound are unavailable in the provided evidence. Properties and hazards are inferred from structural analogs.

- Safety Precautions: Handle nitro-aminopyridines in fume hoods with PPE.

- Commercial Sources: Analogs like 6-amino-2-methyl-3-nitropyridine are available from TCI Chemicals, while others (e.g., 6-chloro-2-methoxy-3-nitropyridine) require specialized synthesis .

This analysis underscores the need for targeted studies on this compound to elucidate its precise reactivity, stability, and applications in synthetic chemistry.

Q & A

Q. What statistical methods resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Apply multivariate analysis (e.g., PCA) to identify assay-specific variables (e.g., solvent polarity, cell line sensitivity).

- Validate using dose-response curves and positive/negative controls to normalize inter-assay variability.

- Cross-reference with computational docking studies to correlate activity with molecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.